3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,5-Dimethylphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 2,5-dimethylphenyl with a bicyclo[1.1.1]pentane-1-carboxylic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Nitro compounds, halogenated derivatives, and sulfonated products.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological applications, such as serving as a precursor for pharmaceuticals or as a tool in biochemical studies.
Medicine: Research into the medicinal properties of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is ongoing. It may be explored for its therapeutic potential in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic processes, signaling cascades, or gene expression modulation.
Comparison with Similar Compounds
3-(2,5-Dimethylphenyl)propionic acid: Similar structure but with a shorter carbon chain.
3-(2,5-Dimethylphenyl)acetic acid: Another related compound with a different functional group.
3-(2,5-Dimethylphenyl)benzoic acid: Similar aromatic ring but with a different carboxylic acid position.
Uniqueness: 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which provides unique chemical properties and reactivity compared to its linear counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-3-4-10(2)11(5-9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQKGQTEJYZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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